2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide is an organic compound with a molecular formula of C11H18N2OS. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide typically involves the reaction of 2-amino-2,3-dimethylbutanamide with thiophen-3-ylmethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amino group.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dimethylbutanamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-3-carboxamide: Contains the thiophene ring but lacks the amino and dimethylbutanamide moieties, limiting its applications.
Uniqueness
2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide is unique due to the presence of both the thiophene ring and the amino-dimethylbutanamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H18N2OS |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)10(12)11(14)13(3)6-9-4-5-15-7-9/h4-5,7-8,10H,6,12H2,1-3H3 |
InChI Key |
KHRSRDHCOXFDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.